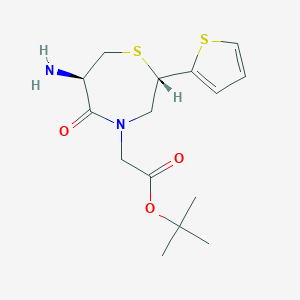
tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate
Overview
Description
Tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate (CAS No. 112968-38-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H22N2O3S2
- Molecular Weight : 342.48 g/mol
- Melting Point : 81-82 °C
- Density : 1.224 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thiazepine compounds exhibit antimicrobial properties. In vitro studies have shown that related thiazepine derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall below clinically relevant thresholds, suggesting potential therapeutic applications in treating bacterial infections .
Antitumor Activity
A study focusing on the antitumor effects of thiazepine derivatives demonstrated that certain compounds within this class exhibit cytotoxicity against multiple cancer cell lines. For example, compounds similar to this compound showed GI50 values ranging from 15 to 30 µM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) .
Case Studies and Research Findings
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of DNA synthesis : Some thiazepine derivatives interfere with nucleic acid metabolism in bacteria and cancer cells.
- Disruption of cell membrane integrity : Certain compounds may compromise the structural integrity of microbial cell membranes.
- Induction of apoptosis in cancer cells : The ability to trigger programmed cell death pathways in malignant cells has been noted in related studies.
Properties
IUPAC Name |
tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWYQJUNYSOTA-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














